molecular formula C22H22N4O3S B11232180 ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

Cat. No.: B11232180
M. Wt: 422.5 g/mol
InChI Key: DFZQPEHLUGTHAO-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a complex organic compound that features a unique combination of an indole ring, a methoxyphenyl group, and a 1,2,4-triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Attachment of the indole ring: The indole ring can be introduced via a coupling reaction, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the methoxyphenyl group: This step can be accomplished through electrophilic aromatic substitution reactions, where the methoxy group is introduced onto the phenyl ring.

    Formation of the sulfanyl linkage: The sulfanyl group can be introduced by reacting thiols with appropriate electrophiles.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the indole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or indole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole ring is known to interact with various biological targets, while the triazole ring can enhance binding affinity and specificity. The methoxyphenyl group may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its biological activity and interactions with molecular targets. This specific arrangement can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

InChI

InChI=1S/C22H22N4O3S/c1-4-29-21(27)14(2)30-22-25-24-20(18-13-23-19-11-6-5-10-17(18)19)26(22)15-8-7-9-16(12-15)28-3/h5-14,23H,4H2,1-3H3

InChI Key

DFZQPEHLUGTHAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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